

Overcoming challenges in ONO-8130 delivery to the central nervous system

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Compound of Interest

Compound Name: ONO-8130

Cat. No.: B1677321

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Technical Support Center: ONO-8130 CNS Delivery

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the delivery of **ONO-8130** to the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What is **ONO-8130** and what is its mechanism of action?

ONO-8130 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). [1][2][3][4] It is an orally bioavailable compound with a molecular weight of 500.63 g/mol and the chemical formula C₂₅H₂₈N₂O₅S₂. [1][2][4][5][6] **ONO-8130** has been investigated for its analgesic effects in models of bladder pain and interstitial cystitis. [2][3][5][7] Its mechanism of action involves blocking the binding of PGE2 to the EP1 receptor, which is a Gq protein-coupled receptor. This blockade inhibits downstream signaling pathways, such as the activation of phospholipase C and subsequent increase in intracellular calcium. In the context of the CNS, EP1 receptor antagonism has been suggested to play a role in reducing blood-brain barrier (BBB) leakage after cerebral ischemia. [8]

Q2: What are the main challenges in delivering **ONO-8130** to the central nervous system?

The primary challenge in delivering **ONO-8130** to the CNS is overcoming the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.^{[9][10][11]} Factors that can limit the passage of **ONO-8130** across the BBB include its physicochemical properties, such as molecular size, lipophilicity, and potential for being a substrate for efflux transporters expressed at the BBB. While **ONO-8130** is orally bioavailable, this does not guarantee sufficient penetration into the CNS.

Q3: Are there any known transporters that might interact with **ONO-8130** at the BBB?

Specific transporters for **ONO-8130** at the blood-brain barrier have not been identified in the currently available literature. However, many small molecule drugs are subject to efflux by transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are highly expressed at the BBB and actively pump substrates back into the bloodstream. It is crucial to determine if **ONO-8130** is a substrate for these or other efflux transporters to develop effective CNS delivery strategies.

Q4: What are some potential strategies to enhance **ONO-8130** delivery to the CNS?

Several strategies can be explored to enhance the CNS delivery of **ONO-8130**:

- **Formulation Strategies:** Encapsulating **ONO-8130** into nanoparticles or liposomes can protect it from degradation and potentially facilitate its transport across the BBB.^[12]
- **Chemical Modification (Prodrugs):** Modifying the structure of **ONO-8130** to create a more lipophilic prodrug could enhance its passive diffusion across the BBB. The prodrug would then be converted to the active **ONO-8130** within the CNS.
- **Co-administration with Efflux Pump Inhibitors:** If **ONO-8130** is identified as a substrate for efflux pumps, co-administration with an inhibitor of these pumps could increase its brain concentration. However, this approach must be carefully evaluated for potential toxicity and drug-drug interactions.
- **Receptor-Mediated Transcytosis:** Conjugating **ONO-8130** to a ligand that binds to a specific receptor expressed on the BBB endothelium (e.g., transferrin receptor, insulin receptor) can facilitate its transport into the brain via receptor-mediated transcytosis.^[9]

- Intranasal or Intrathecal Administration: Direct administration routes like intranasal or intrathecal delivery can bypass the BBB to a certain extent and deliver the drug directly to the CNS.^[13]

Troubleshooting Guides

Problem 1: Low Brain-to-Plasma Concentration Ratio of ONO-8130

Possible Causes:

- Poor BBB permeability due to unfavorable physicochemical properties.
- Active efflux by transporters at the BBB.
- Rapid metabolism in the brain or endothelial cells of the BBB.

Troubleshooting Steps:

Step	Action	Rationale
1	In Vitro BBB Model Assessment	Utilize an in vitro BBB model (e.g., co-culture of brain endothelial cells, pericytes, and astrocytes) to assess the permeability of ONO-8130. This allows for a controlled evaluation of its ability to cross the endothelial barrier.
2	Efflux Transporter Substrate Assay	Perform in vitro assays using cells overexpressing common BBB efflux transporters (e.g., P-gp, BCRP) to determine if ONO-8130 is a substrate.
3	Metabolic Stability Assay	Conduct metabolic stability assays using brain homogenates or microsomes to evaluate the rate of ONO-8130 metabolism within the CNS.
4	Formulation/Delivery Strategy	Based on the findings, select an appropriate delivery strategy. For example, if efflux is a major issue, consider co-administration with an inhibitor or a nanocarrier-based approach. If permeability is low, a prodrug strategy or conjugation to a BBB-targeting ligand may be beneficial.

Problem 2: Inconsistent or Unreliable In Vivo Efficacy in CNS Models

Possible Causes:

- Insufficient target engagement in the brain due to low CNS concentrations.
- Off-target effects.
- Issues with the animal model or experimental design.

Troubleshooting Steps:

Step	Action	Rationale
1	Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling	Establish a clear relationship between the concentration of ONO-8130 in the brain and the observed pharmacological effect. This will help determine the target concentration required for efficacy.
2	Target Engagement Studies	Utilize techniques such as positron emission tomography (PET) with a radiolabeled tracer for the EP1 receptor or ex vivo autoradiography to confirm that ONO-8130 is binding to its target in the brain at therapeutic doses.
3	Dose-Response Studies	Conduct comprehensive dose-response studies with a focus on CNS-specific readouts to determine the optimal dosing regimen.
4	Refine Animal Model	Re-evaluate the chosen animal model to ensure it accurately reflects the human disease state and that the endpoint measurements are robust and reproducible.

Physicochemical Properties of ONO-8130

Property	Value	Reference
Molecular Weight	500.63 g/mol	[2][4][5][6]
Formula	C25H28N2O5S2	[1][2][4][5]
Solubility	Soluble to 100 mM in DMSO and to 20 mM in ethanol.	[2][4]
Appearance	Solid	[1][5]
CAS Number	459841-96-4	[2][4][5][6]

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a general method for assessing the permeability of a compound like **ONO-8130** across an in vitro BBB model.

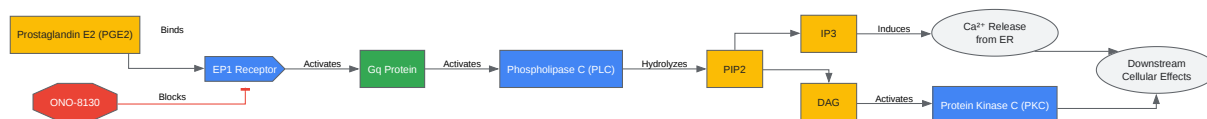
Materials:

- Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
- Human brain microvascular endothelial cells (hBMECs)
- Human astrocytes
- Human pericytes
- Appropriate cell culture media and supplements
- **ONO-8130**
- Lucifer yellow (as a marker for paracellular permeability)
- LC-MS/MS for quantification of **ONO-8130**

Method:

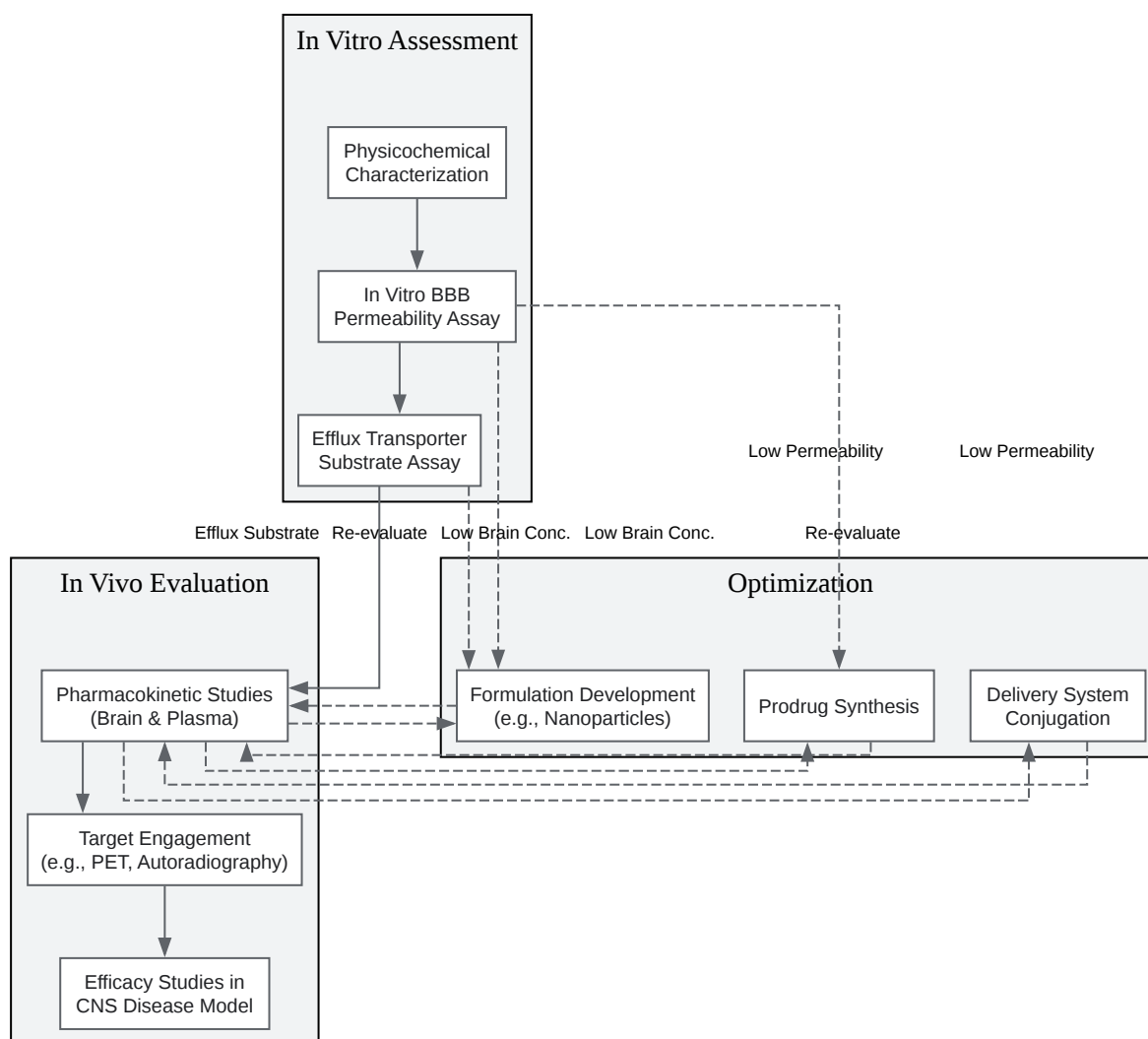
- Cell Seeding:
 - Coat the apical side of the Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen/fibronectin).
 - Seed hBMECs on the apical side of the inserts.
 - Seed astrocytes and pericytes on the basolateral side of the well.
 - Allow the cells to co-culture and form a tight monolayer.
- Barrier Integrity Measurement:
 - Measure the transendothelial electrical resistance (TEER) to assess the tightness of the endothelial monolayer.
 - Perform a Lucifer yellow permeability assay to confirm low paracellular transport.
- Permeability Assay:
 - Add a known concentration of **ONO-8130** to the apical (blood) side of the Transwell.
 - At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral (brain) side.
 - Quantify the concentration of **ONO-8130** in the basolateral samples using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate the apparent permeability coefficient (Papp) using the following formula: $P_{app} \text{ (cm/s)} = (dQ/dt) / (A * C_0)$ Where:
 - dQ/dt is the rate of **ONO-8130** appearance in the basolateral chamber.
 - A is the surface area of the Transwell membrane.
 - C_0 is the initial concentration of **ONO-8130** in the apical chamber.

Visualizations



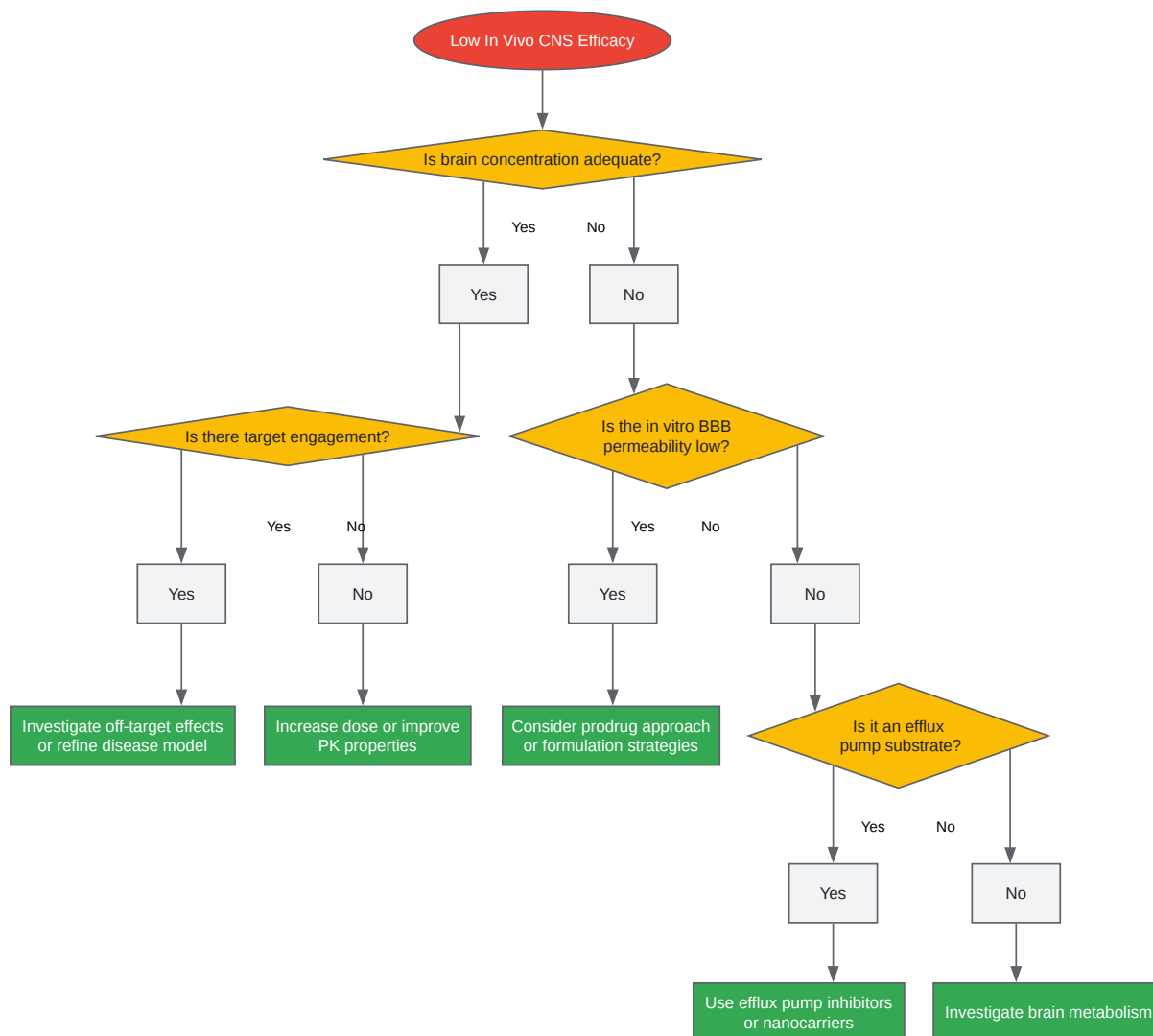
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Caption: Simplified signaling pathway of the prostaglandin E2 (PGE2) EP1 receptor and the inhibitory action of **ONO-8130**.



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Caption: Experimental workflow for evaluating and optimizing CNS delivery of **ONO-8130**.



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Caption: Decision tree for troubleshooting low CNS efficacy of **ONO-8130**.

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